molecular formula C7H10ClN3O B584829 Girard's Reagent P-d5 CAS No. 1505505-87-2

Girard's Reagent P-d5

Cat. No.: B584829
CAS No.: 1505505-87-2
M. Wt: 192.658
InChI Key: NDXLVXDHVHWYFR-GWVWGMRQSA-N
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Mechanism of Action

Target of Action

Girard’s Reagent P-d5 is primarily used as a derivatization reagent . Its primary targets are carbonyl compounds , specifically glycans, oxysterols, and 5-methylcytosine derivatives . These compounds play crucial roles in various biological processes, including carbohydrate metabolism, lipid biochemistry, and epigenetics .

Mode of Action

Girard’s Reagent P-d5 interacts with its targets by generating water-soluble hydrazones of carbonyl compounds . This reaction aids in the separation of these compounds, making them easier to analyze .

Biochemical Pathways

The action of Girard’s Reagent P-d5 affects several biochemical pathways. For instance, it impacts carbohydrate metabolism when used to quantify glycans . It also influences lipid biochemistry when used to quantify oxysterols . Additionally, it affects epigenetic processes when used to quantify 5-methylcytosine derivatives .

Pharmacokinetics

It’s known that the compound is used as an internal standard for the quantification of girard’s reagent p by gc- or lc-ms . Deuterium substitution, as seen in Girard’s Reagent P-d5, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Girard’s Reagent P-d5 action is the formation of water-soluble hydrazones of carbonyl compounds . This transformation allows for the accurate and sensitive quantification of target compounds like glycans, oxysterols, and 5-methylcytosine derivatives .

Action Environment

The action of Girard’s Reagent P-d5 can be influenced by various environmental factors. For instance, the solubility of the reagent can affect its action. It is soluble in DMSO at 1 mg/ml and in PBS (pH 7.2) at 10 mg/ml . The storage conditions can also impact its stability, with recommended storage at -20°C .

Biochemical Analysis

Biochemical Properties

Girard’s Reagent P-d5 plays a crucial role in biochemical reactions as a derivatization reagent. It interacts with various biomolecules, including glycans, oxysterols, and 5-methylcytosine derivatives. The reagent forms hydrazones with carbonyl groups, which aids in the separation and quantification of these compounds. For instance, it has been used to quantify glycans by electrospray ionization mass spectrometry, providing a simplified and sensitive method for glycomics . Additionally, Girard’s Reagent P-d5 has been employed in the analysis of steroid hormones, enabling accurate and sensitive quantification .

Cellular Effects

Girard’s Reagent P-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules such as glycans and oxysterols can affect cell function by altering the glycosylation patterns of proteins and the levels of oxysterols, which are important signaling molecules . These changes can impact cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, Girard’s Reagent P-d5 exerts its effects through the formation of hydrazones with carbonyl-containing biomolecules. This interaction facilitates the derivatization and subsequent quantification of these compounds by mass spectrometry. The reagent’s cationic nature allows it to form stable complexes with negatively charged biomolecules, enhancing its binding affinity and specificity . Additionally, the deuterated form of the reagent provides improved stability and reduced background noise in mass spectrometric analyses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Girard’s Reagent P-d5 can change over time due to factors such as stability and degradation. The compound is stable under recommended storage conditions, typically at -20°C, and can maintain its integrity for several years . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that Girard’s Reagent P-d5 can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Girard’s Reagent P-d5 can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, Girard’s Reagent P-d5 can cause adverse effects, including toxicity and alterations in cellular function . Threshold effects have been observed, where the compound’s efficacy in biochemical assays increases with dosage up to a certain point, beyond which toxicity becomes a concern.

Metabolic Pathways

Girard’s Reagent P-d5 is involved in various metabolic pathways, primarily through its interaction with carbonyl-containing biomolecules. The reagent forms hydrazones with these compounds, facilitating their quantification and analysis by mass spectrometry. This interaction can affect metabolic flux and metabolite levels, providing insights into the metabolic pathways of glycans, oxysterols, and other biomolecules . Additionally, the deuterated form of the reagent can influence the pharmacokinetics and metabolic profile of the labeled compounds .

Transport and Distribution

Within cells and tissues, Girard’s Reagent P-d5 is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to interact with negatively charged cellular components, facilitating its uptake and distribution . These interactions can affect the localization and accumulation of the reagent within specific cellular compartments, influencing its activity and function.

Subcellular Localization

Girard’s Reagent P-d5 exhibits specific subcellular localization, primarily within compartments containing carbonyl-containing biomolecules. The reagent’s targeting signals and post-translational modifications direct it to these compartments, where it can exert its effects on biomolecule derivatization and quantification . This localization is crucial for the reagent’s efficacy in biochemical assays, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.

Comparison with Similar Compounds

Girard’s Reagent P-d5 is similar to other Girard reagents, such as Girard’s Reagent T and Girard’s Reagent D. it is unique in its deuterated form, which provides advantages in mass spectrometry applications by serving as an internal standard .

Properties

CAS No.

1505505-87-2

Molecular Formula

C7H10ClN3O

Molecular Weight

192.658

IUPAC Name

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)ethanehydrazonate;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;

InChI Key

NDXLVXDHVHWYFR-GWVWGMRQSA-N

SMILES

C1=CC=[N+](C=C1)CC(=NN)[O-].Cl

Synonyms

1-(Carboxymethyl)pyridinium-d6 Chloride Hydrazide;  1-(2-Hydrazino-2-oxoethyl)pyridinium-d5 Chloride;  Girard-P Reagent-d5;  Girard’s P Reagent-d5;  (Pyridinio-d5)acetohydrazide Chloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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